2-amino-3-methyl-N-(5-propoxypyridin-3-yl)butanamide
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Overview
Description
2-amino-3-methyl-N-(5-propoxypyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a methyl group, and a propoxy-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-(5-propoxypyridin-3-yl)butanamide typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving benzylidene acetones and ammonium thiocyanates.
Introduction of the Amino Group: The amino group is introduced through the formation of guanidines with suitable amines.
Attachment of the Propoxy Group: The propoxy group is attached to the pyridine ring through a substitution reaction involving propyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-(5-propoxypyridin-3-yl)butanamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Propyl bromide, suitable bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-amino-3-methyl-N-(5-propoxypyridin-3-yl)butanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-(5-propoxypyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A related compound with similar structural features but different substituents.
3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide: Another compound with a similar backbone but different functional groups.
Uniqueness
2-amino-3-methyl-N-(5-propoxypyridin-3-yl)butanamide is unique due to its specific combination of an amino group, a methyl group, and a propoxy-substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-3-methyl-N-(5-propoxypyridin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-5-18-11-6-10(7-15-8-11)16-13(17)12(14)9(2)3/h6-9,12H,4-5,14H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDJMXKXIHILRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=CC(=C1)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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